Cas no 70978-93-7 (4-(2-ethoxyethoxy)piperidine)

4-(2-ethoxyethoxy)piperidine 化学的及び物理的性質
名前と識別子
-
- 4-(2-Ethoxyethoxy)piperidine
- AC1Q38A5
- Piperidine, 4-(2-ethoxyethoxy)-
- AGN-PC-0005J1
- AG-G-77686
- CTK5D3289
- SureCN1317639
- DTXSID70554424
- SCHEMBL1317639
- SB42782
- DA-22841
- G58151
- YUAFBJXCTHYOSJ-UHFFFAOYSA-N
- AKOS000196297
- Z317268976
- 70978-93-7
- EN300-42219
- 4-(2-ethoxyethoxy)piperidine
-
- インチ: InChI=1S/C9H19NO2/c1-2-11-7-8-12-9-3-5-10-6-4-9/h9-10H,2-8H2,1H3
- InChIKey: YUAFBJXCTHYOSJ-UHFFFAOYSA-N
- ほほえんだ: CCOCCOC1CCNCC1
計算された属性
- せいみつぶんしりょう: 173.14167
- どういたいしつりょう: 173.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 30.5Ų
じっけんとくせい
- PSA: 30.49
4-(2-ethoxyethoxy)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-42219-2.5g |
4-(2-ethoxyethoxy)piperidine |
70978-93-7 | 95.0% | 2.5g |
$1202.0 | 2025-03-21 | |
Chemenu | CM524348-1g |
4-(2-Ethoxyethoxy)piperidine |
70978-93-7 | 97% | 1g |
$602 | 2022-08-31 | |
TRC | B440730-50mg |
4-(2-ethoxyethoxy)piperidine |
70978-93-7 | 50mg |
$ 160.00 | 2022-06-07 | ||
TRC | B440730-100mg |
4-(2-ethoxyethoxy)piperidine |
70978-93-7 | 100mg |
$ 250.00 | 2022-06-07 | ||
Enamine | EN300-42219-0.25g |
4-(2-ethoxyethoxy)piperidine |
70978-93-7 | 95.0% | 0.25g |
$289.0 | 2025-03-21 | |
Enamine | EN300-42219-0.05g |
4-(2-ethoxyethoxy)piperidine |
70978-93-7 | 95.0% | 0.05g |
$135.0 | 2025-03-21 | |
Enamine | EN300-42219-5.0g |
4-(2-ethoxyethoxy)piperidine |
70978-93-7 | 95.0% | 5.0g |
$1779.0 | 2025-03-21 | |
1PlusChem | 1P0062CU-250mg |
4-(2-ETHOXYETHOXY)PIPERIDINE |
70978-93-7 | 95% | 250mg |
$413.00 | 2025-02-21 | |
1PlusChem | 1P0062CU-5g |
4-(2-ETHOXYETHOXY)PIPERIDINE |
70978-93-7 | 95% | 5g |
$2261.00 | 2024-04-21 | |
A2B Chem LLC | AC82190-1g |
4-(2-Ethoxyethoxy)piperidine |
70978-93-7 | 97% | 1g |
$682.00 | 2024-04-19 |
4-(2-ethoxyethoxy)piperidine 関連文献
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
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4-(2-ethoxyethoxy)piperidineに関する追加情報
Recent Advances in the Study of 4-(2-ethoxyethoxy)piperidine (CAS: 70978-93-7) in Chemical Biology and Pharmaceutical Research
The compound 4-(2-ethoxyethoxy)piperidine (CAS: 70978-93-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic amine, characterized by its piperidine core and ethoxyethoxy side chain, exhibits unique physicochemical properties that make it a valuable intermediate in the synthesis of bioactive molecules. Recent studies have explored its role as a building block for novel therapeutics, particularly in the areas of central nervous system (CNS) disorders, pain management, and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 4-(2-ethoxyethoxy)piperidine as a key intermediate in the synthesis of sigma-1 receptor ligands. The researchers demonstrated that derivatives of this compound exhibited high affinity for sigma-1 receptors, which are implicated in neuroprotection and pain modulation. The study highlighted the compound's potential in developing new analgesics with reduced side-effect profiles compared to existing opioid-based therapies.
In the realm of antimicrobial research, a team from the University of Cambridge reported in ACS Infectious Diseases (2024) that 4-(2-ethoxyethoxy)piperidine derivatives showed promising activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity while maintaining low cytotoxicity against mammalian cells.
Pharmacokinetic studies have also shed light on the metabolic fate of 4-(2-ethoxyethoxy)piperidine. A recent investigation published in Drug Metabolism and Disposition (2024) revealed that the compound undergoes extensive hepatic metabolism, primarily via CYP3A4-mediated oxidation. This finding has important implications for drug design, suggesting that structural modifications may be necessary to improve metabolic stability in potential therapeutic applications.
From a synthetic chemistry perspective, advances in the preparation of 4-(2-ethoxyethoxy)piperidine have been reported in Organic Process Research & Development (2023). Researchers developed a more efficient, scalable synthesis route that reduces the number of steps from traditional methods while improving overall yield and purity. This advancement is particularly significant for industrial-scale production of pharmaceutical intermediates containing this moiety.
Looking forward, the unique structural features of 4-(2-ethoxyethoxy)piperidine continue to inspire novel applications in drug discovery. Current research directions include its incorporation into targeted drug delivery systems, where its amphiphilic nature may facilitate improved tissue penetration. Additionally, computational studies are underway to explore its potential as a scaffold for designing allosteric modulators of various protein targets.
In conclusion, 4-(2-ethoxyethoxy)piperidine (CAS: 70978-93-7) represents a versatile and pharmacologically interesting compound with multiple applications in modern drug discovery. The recent studies highlighted in this brief demonstrate its growing importance in addressing current therapeutic challenges, from antimicrobial resistance to CNS disorders. As research progresses, we anticipate seeing more innovative applications of this compound in the development of next-generation pharmaceuticals.
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